2-(1-(Aminomethyl)cyclopentyl)-1-methoxypropan-2-ol
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Overview
Description
2-(1-(Aminomethyl)cyclopentyl)-1-methoxypropan-2-ol is an organic compound that features a cyclopentyl ring with an aminomethyl group and a methoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclopentyl)-1-methoxypropan-2-ol typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions and ring-closing metathesis.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Attachment of the Methoxypropanol Moiety: This step involves the reaction of the cyclopentyl amine with a suitable methoxypropanol derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Aminomethyl)cyclopentyl)-1-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-(Aminomethyl)cyclopentyl)-1-methoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-(Aminomethyl)cyclopentyl)-1-methoxypropan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler compound with a cyclopentyl ring and an amine group.
Methoxypropanol: A compound with a methoxy group and a propanol moiety.
Aminomethylcyclopentane: A compound with a cyclopentyl ring and an aminomethyl group.
Uniqueness
2-(1-(Aminomethyl)cyclopentyl)-1-methoxypropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that require its particular structure and reactivity.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]-1-methoxypropan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-9(12,8-13-2)10(7-11)5-3-4-6-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
MWWCWEIBEOGNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(C1(CCCC1)CN)O |
Origin of Product |
United States |
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